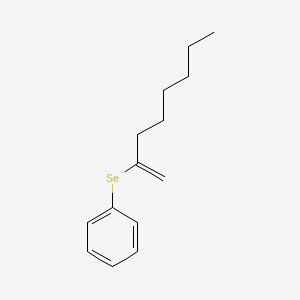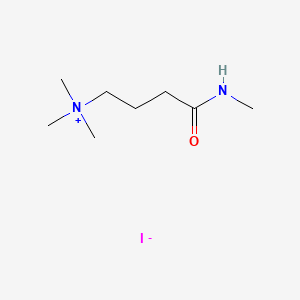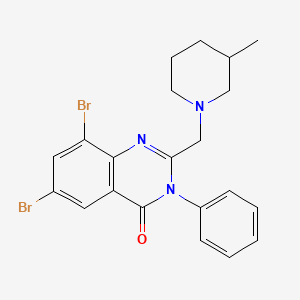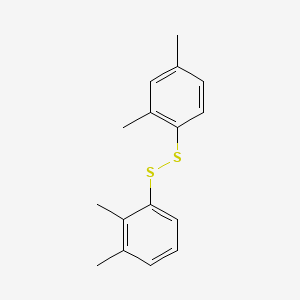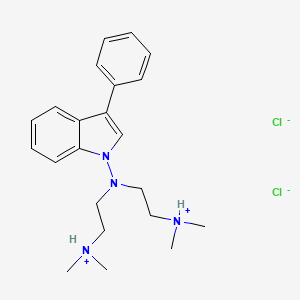
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole core substituted with a bis(dimethylamino)ethyl group and a phenyl group. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Bis(dimethylamino)ethyl Group: The indole core is then reacted with bis(2-(dimethylamino)ethyl)amine in the presence of a suitable catalyst to introduce the bis(dimethylamino)ethyl group.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of Dihydrochloride Hydrate: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(dimethylamino)ethyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The bis(dimethylamino)ethyl group enhances its binding affinity to these targets, while the indole core facilitates its penetration into biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Bis(2-(dimethylamino)ethyl)ether: A related compound with similar amine functionality but lacking the indole core.
N,N-Dimethyl-2-(2-(dimethylamino)ethyl)amine: Another similar compound with a simpler structure.
Uniqueness
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is unique due to its combination of an indole core, bis(dimethylamino)ethyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
属性
CAS 编号 |
74758-19-3 |
|---|---|
分子式 |
C22H32Cl2N4 |
分子量 |
423.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H30N4.2ClH/c1-23(2)14-16-25(17-15-24(3)4)26-18-21(19-10-6-5-7-11-19)20-12-8-9-13-22(20)26;;/h5-13,18H,14-17H2,1-4H3;2*1H |
InChI 键 |
XZZUHFLCIRJSSV-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

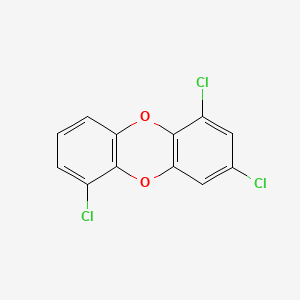

![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
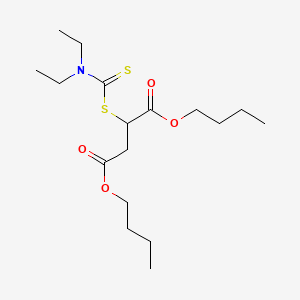

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
